2-Bromo-4-(difluoromethyl)thiophene

Description

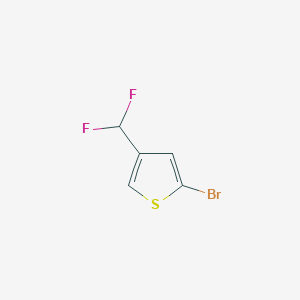

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-(difluoromethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrF2S/c6-4-1-3(2-9-4)5(7)8/h1-2,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCSSVIYXNFPGRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrF2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201293785 | |

| Record name | 2-Bromo-4-(difluoromethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201293785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1426290-09-6 | |

| Record name | 2-Bromo-4-(difluoromethyl)thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1426290-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-(difluoromethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201293785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-(difluoromethyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Reactivity and Transformation Chemistry of 2 Bromo 4 Difluoromethyl Thiophene

Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromine Center

The bromine atom in 2-Bromo-4-(difluoromethyl)thiophene serves as a versatile handle for introducing a wide range of organic substituents through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, typically involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.org

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligands, base, and solvent. For substrates like this compound, optimizing these parameters is crucial for achieving high yields and selectivity.

Catalytic Systems: Palladium-based catalysts are the most common for Suzuki-Miyaura reactions. libretexts.org Precatalysts such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are often used in combination with various ligands. organic-chemistry.org For bromothiophene derivatives, catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) have been employed successfully. nih.govnih.gov The development of highly active catalysts, including those with bulky and electron-rich phosphine (B1218219) ligands, has enabled reactions to proceed under milder conditions and with lower catalyst loadings. organic-chemistry.orgnih.gov

Ligands: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. nih.gov Phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃), are often effective for coupling aryl bromides. organic-chemistry.org For heteroaryl substrates, specialized ligands like RuPhos have been shown to be effective. nih.gov The optimization of ligand selection can significantly impact reaction outcomes, with different ligands showing varying levels of success depending on the specific substrates and reaction conditions. nih.gov

Reaction Conditions: The reaction conditions, including the choice of base and solvent, play a significant role. Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. nih.govnih.gov The solvent system often consists of an organic solvent like dioxane, toluene, or ethanol, frequently in the presence of water to aid in the dissolution of the base and facilitate transmetalation. nih.govnih.gov Temperature and reaction time are also critical parameters that are optimized to maximize yield and minimize side reactions like protodeboronation. nih.gov

Table 1: Representative Catalytic Systems for Suzuki-Miyaura Coupling of Bromothiophenes

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | nih.gov |

| Pd(OAc)₂ | RuPhos | Na₂CO₃ | Ethanol | 85 | nih.gov |

| Pd₂(dba)₃ | P(t-Bu)₃ | K₂CO₃ | Toluene | Room Temp. | organic-chemistry.org |

| Pd(OAc)₂ | PCy₃ | K₃PO₄ | THF/H₂O | 80 | organic-chemistry.org |

This table presents a selection of catalytic systems reported for Suzuki-Miyaura couplings of bromothiophene derivatives, illustrating the diversity of conditions employed.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

Scope of Boronic Acid Partners and Resulting Thiophene (B33073) Derivatives

The Suzuki-Miyaura coupling of this compound can be performed with a wide variety of boronic acids or their corresponding boronate esters, leading to a diverse array of substituted thiophene derivatives.

The scope of suitable boronic acid partners includes:

Arylboronic acids: Both electron-rich and electron-deficient arylboronic acids can be successfully coupled. nih.govresearchgate.net This allows for the synthesis of various 2-aryl-4-(difluoromethyl)thiophenes.

Heteroarylboronic acids: Boronic acids derived from other heterocyclic systems, such as furans, pyridines, and other thiophenes, are also effective coupling partners, enabling the construction of bi-heterocyclic structures. nih.gov

Alkenylboronic acids: Vinylboronic acids can be used to introduce alkenyl substituents, providing access to conjugated enynes. nih.gov

Alkylboronic acids: While more challenging, the coupling of alkylboronic acids has also been achieved under specific conditions. organic-chemistry.org

The resulting thiophene derivatives are valuable intermediates in medicinal chemistry and materials science. nih.gov For instance, the introduction of various aryl groups can modulate the electronic and photophysical properties of the thiophene core, making them suitable for applications in organic electronics. nih.gov

Table 2: Examples of Thiophene Derivatives from Suzuki-Miyaura Coupling

| Boronic Acid Partner | Resulting Thiophene Derivative | Potential Application Area | Reference |

| Phenylboronic acid | 2-Phenyl-4-(difluoromethyl)thiophene | Organic Electronics | researchgate.net |

| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4-(difluoromethyl)thiophene | Medicinal Chemistry | nih.gov |

| Pyridine-3-boronic acid | 2-(Pyridin-3-yl)-4-(difluoromethyl)thiophene | Materials Science | nih.gov |

| Furan-2-boronic acid | 2-(Furan-2-yl)-4-(difluoromethyl)thiophene | Agrochemicals | nih.gov |

This table illustrates the diversity of thiophene derivatives that can be synthesized via Suzuki-Miyaura coupling and their potential fields of application.

Sonogashira Coupling for Ethynyl (B1212043) Linkage Formation with Terminal Alkynes

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. wikipedia.org This reaction is particularly useful for synthesizing conjugated enynes and arylalkynes. libretexts.org

For this compound, the Sonogashira coupling allows for the direct introduction of an ethynyl group by reacting it with a terminal alkyne. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt like CuI, and an amine base, such as triethylamine (B128534) or diethylamine, which often serves as the solvent as well. wikipedia.org

The scope of terminal alkynes that can be used is broad and includes both alkyl- and aryl-substituted acetylenes. The resulting 2-alkynyl-4-(difluoromethyl)thiophenes are valuable building blocks for more complex molecules, including polymers and pharmacologically active compounds.

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organotin compound (organostannane). wikipedia.org This method offers a complementary approach to the Suzuki-Miyaura coupling for forming carbon-carbon bonds. organic-chemistry.org this compound can react with various organostannanes, such as vinyl-, aryl-, and heteroarylstannanes, to yield the corresponding substituted thiophenes. jcu.edu.au A significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. organic-chemistry.org

Other organometallic functionalizations at the bromine center are also possible. For example, Negishi coupling, which utilizes organozinc reagents, can be an alternative for forming carbon-carbon bonds, although it is often more sensitive to air and moisture compared to Suzuki and Stille couplings. libretexts.org

The mechanism of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is generally understood to proceed through a catalytic cycle involving three key steps: wikipedia.orglibretexts.org

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound) to form a Pd(II) intermediate. wikipedia.org

Transmetalation: The organic group from the organoboron compound is transferred to the palladium center, displacing the halide. This step is often facilitated by a base. wikipedia.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

Mechanistic studies, including kinetic analysis and the characterization of reaction intermediates, have been crucial in understanding the factors that influence catalyst activity and selectivity. nih.govacs.org For instance, the electronic and steric properties of the ligands on the palladium catalyst can significantly affect the rates of oxidative addition and reductive elimination. nih.gov Understanding these mechanistic details allows for the rational design of more efficient and robust catalytic systems for the functionalization of substrates like this compound.

Nucleophilic Substitution Reactions on the Bromine Atom

The bromine atom at the 2-position of the thiophene ring is a key site for nucleophilic substitution reactions. Thiophenes are known to be more reactive than their benzene (B151609) analogues in such transformations. researchgate.net This enhanced reactivity facilitates a variety of cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Commonly employed cross-coupling reactions for bromothiophenes include the Suzuki, Stille, and Kumada reactions. jcu.edu.au These reactions typically involve a palladium catalyst and proceed via an oxidative addition of the bromothiophene to the metal center, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product. chempedia.info

For instance, in Suzuki cross-coupling reactions, various boronic acids can be coupled with bromothiophenes in the presence of a palladium catalyst and a base. jcu.edu.aunih.gov Similarly, Stille coupling utilizes organotin reagents, jcu.edu.au while Kumada coupling employs Grignard reagents. jcu.edu.au These methods allow for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and vinyl groups, at the 2-position of the thiophene ring.

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, Base | 2-Aryl-4-(difluoromethyl)thiophene | jcu.edu.aunih.gov |

| Stille Coupling | R-Sn(Alkyl)₃, Pd catalyst | 2-Substituted-4-(difluoromethyl)thiophene | jcu.edu.au |

| Kumada Coupling | R-MgBr, Ni or Pd catalyst | 2-Alkyl/Aryl-4-(difluoromethyl)thiophene | jcu.edu.au |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 2-Amino-4-(difluoromethyl)thiophene | chempedia.info |

Functional Group Transformations of the Difluoromethyl Moiety

The difluoromethyl (-CF₂H) group is a unique functional moiety that can undergo its own set of chemical transformations. Its properties as a lipophilic hydrogen bond donor make it an interesting feature in medicinal chemistry. acs.org

The derivatization of the difluoromethyl group can lead to the introduction of other functional groups. One such transformation is halogen exchange, where the fluorine atoms are replaced by other halogens. This can be achieved using various reagents, such as silver(I) iodide for radiofluorination rsc.org or titanocene (B72419) dihalides in the presence of a trialkyl aluminum for fluorine/chlorine and fluorine/bromine exchanges. organic-chemistry.org

| Transformation | Potential Reagents | Potential Product | Reference |

|---|---|---|---|

| Halogen Exchange (F to Cl/Br) | Titanocene dihalide, Trialkyl aluminum | 2-Bromo-4-(dihalo-methyl)thiophene | organic-chemistry.org |

| Oxidation | Strong oxidizing agents | Further oxidized thiophene derivatives | acs.orgacs.org |

Difluoromethyl radicals are highly reactive species that can participate in a variety of carbon-carbon bond-forming reactions. researchgate.netrsc.org These radicals are often generated from precursors through single-electron transfer (SET) processes. rsc.org While there is no direct evidence in the literature of this compound acting as a difluoromethyl radical precursor, the general principles of radical generation from similar structures are well-established. Photocatalytic methods using visible light have become a common way to generate such radicals under mild conditions. nih.govnih.gov

Electrophilic Aromatic Substitution on the Thiophene Ring (Beyond Initial Bromination)

The thiophene ring in this compound is susceptible to further electrophilic aromatic substitution. The position of the incoming electrophile is directed by the combined electronic effects of the existing bromine and difluoromethyl substituents. pearson.compearson.comorganicchemistrytutor.comyoutube.com

The bromine atom at the 2-position is a deactivating but ortho-, para-directing group. This means it directs incoming electrophiles to the 3- and 5-positions. The difluoromethyl group at the 4-position is an electron-withdrawing and deactivating group, which directs incoming electrophiles to the meta-position relative to itself, which corresponds to the 2- and 5-positions of the thiophene ring.

Considering these directing effects, the most likely position for further electrophilic substitution is the 5-position, as it is activated by the bromine atom and is a meta-position relative to the difluoromethyl group.

A common electrophilic substitution reaction is nitration. The nitration of thiophenes typically requires milder conditions than the nitration of benzene to avoid oxidation and decomposition of the ring. stackexchange.comorgsyn.orggoogle.commasterorganicchemistry.com For example, a mixture of nitric acid and acetic anhydride (B1165640) is often used. orgsyn.org In the case of 2-bromo-3-methylbenzo[b]thiophene, nitration yields a mixture of the 4- and 6-nitro derivatives, demonstrating that substitution occurs on the benzene ring fused to the thiophene. rsc.org For this compound, nitration would be expected to occur at the 5-position.

| Reaction | Reagents | Predicted Major Product | Reference |

|---|---|---|---|

| Nitration | HNO₃, Acetic Anhydride | 2-Bromo-4-(difluoromethyl)-5-nitrothiophene | stackexchange.comorgsyn.org |

| Halogenation | Br₂, AlCl₃ | 2,5-Dibromo-4-(difluoromethyl)thiophene | chemicalforums.com |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | 5-Acyl-2-bromo-4-(difluoromethyl)thiophene | youtube.com |

Oxidation and Reduction Chemistry of the Thiophene Ring and Substituents

The thiophene ring and its substituents can undergo both oxidation and reduction reactions. The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) or a sulfone using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net The resulting thiophene-1-oxides and 1,1-dioxides are useful intermediates in cycloaddition reactions. researchgate.net

The bromine atom on the thiophene ring can be removed through reduction. A common method for the reduction of bromothiophenes is the use of zinc dust in acetic acid. chempedia.info This reaction proceeds via the oxidative addition of the bromine to the zinc metal, followed by protonolysis.

The alkyl side chains on aromatic rings can also be oxidized. For instance, alkylbenzenes can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate. libretexts.org While the difluoromethyl group is generally robust, under harsh oxidative conditions, its transformation could be possible.

| Reaction Type | Reagents | Potential Product | Reference |

|---|---|---|---|

| Ring Oxidation | m-CPBA | This compound-1-oxide or 1,1-dioxide | researchgate.net |

| Debromination (Reduction) | Zn, Acetic Acid | 4-(Difluoromethyl)thiophene | chempedia.info |

Strategic Applications of 2 Bromo 4 Difluoromethyl Thiophene in Complex Organic Molecule Synthesis

Role of 2-Bromo-4-(difluoromethyl)thiophene as a Versatile Synthetic Building Block

This compound is a heterocyclic organic compound featuring a thiophene (B33073) ring substituted with a bromine atom and a difluoromethyl group. nih.gov This specific arrangement of functional groups makes it an exceptionally versatile building block in organic synthesis. The bromine atom serves as a handle for a variety of cross-coupling reactions, while the difluoromethyl group introduces fluorine into the target molecule, influencing its properties.

The utility of this compound in synthesis is primarily derived from its ability to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govresearchgate.net These reactions allow for the formation of new carbon-carbon bonds by coupling the thiophene scaffold with a wide range of organic partners, including aryl, vinyl, or alkyl groups. The reactivity of the C-Br bond allows for its selective transformation, leaving the rest of the molecule intact. This selective reactivity is crucial for the stepwise construction of complex molecular architectures.

Furthermore, the difluoromethyl group (-CF2H) is a key feature that imparts desirable properties to the final products. The introduction of fluorine can significantly alter the lipophilicity, metabolic stability, and binding affinity of a molecule. nih.govontosight.ai The -CF2H group, in particular, is often considered a bioisostere of a hydroxyl or thiol group, but with distinct electronic properties. Recent advancements in chemical methods have made the introduction of the difluoromethyl group more accessible, further enhancing the value of building blocks like this compound. rsc.org

The strategic placement of the bromine and difluoromethyl groups on the thiophene ring allows for regioselective synthesis, where reactions occur at specific positions on the molecule. This control over the reaction site is essential for creating well-defined and complex structures.

Table 1: Key Reactions and Applications of this compound

| Reaction Type | Description | Significance in Synthesis |

|---|---|---|

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of the bromine atom with boronic acids or esters. nih.govjcu.edu.au | Forms C-C bonds, enabling the attachment of various organic substituents to the thiophene ring. researchgate.net |

| Stille Coupling | Palladium-catalyzed cross-coupling with organostannanes. jcu.edu.au | Another versatile method for C-C bond formation, often used for constructing conjugated systems. jcu.edu.au |

| Heck Coupling | Palladium-catalyzed reaction of the bromine atom with alkenes. | Introduces alkenyl groups, leading to the synthesis of functionalized olefins. |

| Buchwald-Hartwig Amination | Palladium-catalyzed formation of C-N bonds by reacting the bromine atom with amines. | Allows for the direct introduction of nitrogen-containing functional groups, which are prevalent in pharmaceuticals. |

Construction of Diverse Thiophene-Based Scaffolds and Heterocyclic Architectures

The thiophene ring itself is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous approved drugs and organic electronic materials. nih.govmdpi.com this compound serves as an excellent starting material for the synthesis of a wide variety of more complex thiophene-based structures and other heterocyclic systems.

By leveraging the reactivity of the bromine atom, chemists can readily introduce a diverse range of substituents at the 2-position of the thiophene ring. For instance, Suzuki-Miyaura coupling reactions with various arylboronic acids can yield a library of 2-aryl-4-(difluoromethyl)thiophenes. nih.govresearchgate.net These derivatives can then be further functionalized at other positions on the thiophene or the newly introduced aryl ring, leading to a vast chemical space of potential drug candidates or materials.

Moreover, the thiophene ring can be incorporated into larger, fused heterocyclic systems. For example, intramolecular cyclization reactions can be designed to form thienopyridines, thienopyrimidines, or other polycyclic aromatic systems containing the difluoromethylated thiophene core. These fused systems often exhibit unique electronic and photophysical properties, making them attractive for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The synthesis of such complex scaffolds often involves a multi-step approach. A typical synthetic sequence might begin with a cross-coupling reaction to introduce a key substituent, followed by one or more cyclization reactions to build the final heterocyclic architecture. The ability to perform these transformations with high regioselectivity and in good yields is a testament to the versatility of this compound as a synthetic precursor.

Table 2: Examples of Thiophene-Based Scaffolds Derived from this compound

| Scaffold Type | Synthetic Strategy | Potential Applications |

|---|---|---|

| 2-Aryl-4-(difluoromethyl)thiophenes | Suzuki or Stille coupling with arylboronic acids or arylstannanes. nih.govjcu.edu.au | Medicinal chemistry, organic electronics. ontosight.ai |

| 2,5-Disubstituted Thiophenes | Sequential cross-coupling reactions at the 2- and 5-positions. | Conjugated polymers, molecular wires. |

| Thienopyridines | Cross-coupling followed by intramolecular cyclization with a nitrogen-containing substituent. | Pharmaceuticals, agrochemicals. |

| Thienothiophenes | Annulation reactions to form a fused thiophene ring. mdpi.com | Organic semiconductors, field-effect transistors. mdpi.com |

Contributions to Diversity-Oriented Synthesis of Fluorine-Containing Organic Compounds

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. scispace.comrsc.org The goal of DOS is to explore a wide range of chemical space by creating libraries of compounds with varied scaffolds and stereochemistry. cam.ac.uknih.gov this compound is an ideal building block for DOS campaigns focused on the synthesis of fluorine-containing compounds.

By employing a "build-couple-pair" strategy, for example, one can start with the this compound core and systematically introduce diversity at multiple points. In the "build" phase, the thiophene ring can be further functionalized. In the "couple" phase, a variety of coupling partners can be attached via the bromine atom. Finally, in the "pair" phase, different libraries of compounds can be combined to generate even greater diversity.

The inclusion of the difluoromethyl group from the outset ensures that all resulting compounds in the library contain this important fluorine motif. This is particularly advantageous for creating libraries of compounds with potential pharmaceutical applications, as fluorine can enhance properties such as metabolic stability and binding affinity. nih.gov

The use of this compound in DOS allows for the efficient creation of libraries of novel, sp3-enriched fragments for fragment-based drug discovery (FBDD). broadinstitute.org These fragments can then be screened against a variety of biological targets to identify starting points for the development of new drugs. The modular nature of the synthetic routes starting from this building block facilitates the rapid generation of structure-activity relationships (SAR) by systematically varying the substituents on the thiophene scaffold.

Computational and Theoretical Investigations of 2 Bromo 4 Difluoromethyl Thiophene

Electronic Structure Elucidation through Quantum Chemical Methods

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic landscape of 2-bromo-4-(difluoromethyl)thiophene. These calculations offer insights into the distribution of electrons within the molecule, which in turn dictates its stability, reactivity, and spectral properties.

Density Functional Theory (DFT) Studies of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. acs.orgresearchgate.net

While specific DFT calculations for this compound are not extensively available in public literature, general principles of substituted thiophenes can be applied for a qualitative understanding. The HOMO is typically delocalized across the thiophene (B33073) ring, rich in π-electrons, making it the primary site for electrophilic attack. The LUMO, conversely, represents the region most susceptible to nucleophilic attack. The precise energies and spatial distributions of these orbitals are significantly influenced by the substituents.

Table 1: Predicted Global Reactivity Descriptors for Thiophene Derivatives (Illustrative)

| Molecule | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Chemical Hardness (η) | Chemical Potential (μ) | Electrophilicity Index (ω) |

| Thiophene | -6.50 | -0.50 | 6.00 | 3.00 | -3.50 | 2.04 |

| 2-Bromothiophene (B119243) | -6.65 | -0.80 | 5.85 | 2.93 | -3.73 | 2.38 |

| 4-(Difluoromethyl)thiophene | -6.80 | -1.00 | 5.80 | 2.90 | -3.90 | 2.63 |

| This compound | -6.95 | -1.20 | 5.75 | 2.88 | -4.08 | 2.89 |

| Note: These values are illustrative and based on general trends. Actual values require specific DFT calculations. |

The HOMO-LUMO gap plays a crucial role in determining the molecule's kinetic stability and its potential applications in materials science, particularly in organic electronics where this gap influences the material's conductive properties. iastate.edunih.gov

Analysis of Electron-Withdrawing Effects of the Difluoromethyl Group

The difluoromethyl (CHF₂) group is a well-established electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property has a profound impact on the electronic structure of the thiophene ring. The strong inductive effect of the CHF₂ group pulls electron density away from the aromatic ring, leading to a general decrease in the energy levels of the molecular orbitals, including the HOMO and LUMO.

This electron-withdrawing nature makes the thiophene ring less susceptible to electrophilic substitution compared to unsubstituted thiophene. The reduced electron density on the ring deactivates it towards attack by electrophiles. Conversely, the electron deficiency can make the ring more amenable to nucleophilic aromatic substitution, a reaction pathway less common for electron-rich aromatics.

Influence of Bromine and Difluoromethyl Substituents on Thiophene Aromaticity and Reactivity

Thiophene is an aromatic compound, a property that imparts significant stability. researchgate.net However, the introduction of substituents can modulate this aromaticity. Both the bromine atom and the difluoromethyl group are electron-withdrawing, which can influence the delocalization of π-electrons within the thiophene ring.

The bromine atom, while electronegative, also possesses lone pairs of electrons that can be partially delocalized into the ring through resonance, a +M effect. This can counteract its electron-withdrawing inductive (-I) effect to some extent. In contrast, the difluoromethyl group primarily exerts a strong -I effect. The combined influence of these two substituents in this compound leads to a complex electronic environment.

Mechanistic Studies of Key Reactions Involving the Compound

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the transition states, energy barriers, and the factors that control the reaction outcomes.

Transition State Modeling and Energy Barrier Calculations for Bond-Forming Reactions

Understanding the mechanism of bond-forming reactions, such as cross-coupling reactions, is crucial for optimizing reaction conditions and predicting product formation. Transition state theory, in conjunction with computational methods like DFT, allows for the modeling of the high-energy transition state structures that connect reactants and products.

For this compound, a key reaction would be a Suzuki or Stille cross-coupling, where the bromine atom is replaced by another functional group. Computational modeling of such a reaction would involve identifying the structures and energies of all intermediates and transition states in the catalytic cycle. This includes the oxidative addition of the thiophene to the metal catalyst, transmetalation, and reductive elimination. The calculated energy barriers for each step would reveal the rate-determining step of the reaction and provide a basis for understanding how the substituents influence the reaction kinetics.

Understanding Regiochemical and Stereochemical Outcomes in Transformations

The substituents on the thiophene ring in this compound are expected to exert strong control over the regiochemistry of its reactions. For example, in reactions involving further substitution on the thiophene ring, the positions of attack will be determined by the combined electronic effects of the bromine and difluoromethyl groups. Computational analysis of the electron density distribution and the stability of potential intermediates (such as sigma complexes in electrophilic substitution) can predict the most likely site of reaction.

Similarly, in reactions where new stereocenters are formed, computational modeling can be used to predict the stereochemical outcome. By calculating the energies of the different diastereomeric transition states, it is possible to determine which stereoisomer will be formed preferentially. This is particularly relevant in asymmetric catalysis, where the interaction between the substrate, catalyst, and reagents dictates the stereoselectivity.

Analysis of Molecular Interactions and Bonding Characteristics within the Compound

The molecular structure and properties of this compound are dictated by the interplay of the inherent characteristics of the thiophene ring and the electronic and steric influences of its bromine and difluoromethyl substituents. Computational chemistry, particularly methods like Density Functional Theory (DFT), provides a powerful lens through which to predict and understand these intramolecular and intermolecular forces. dntb.gov.uaresearchgate.net

Influence of Substituents on the Thiophene Ring Geometry

The thiophene ring is an aromatic heterocycle with a unique electronic structure due to the participation of the sulfur atom's lone pair in the π-system. rsc.org This aromaticity leads to a planar or near-planar ring structure. The introduction of substituents at the 2- and 4-positions, however, is expected to induce notable changes in the ring's geometry, including bond lengths and angles, compared to unsubstituted thiophene.

The bromine atom at the 2-position is known to exert both an inductive and a mesomeric effect. researchgate.net Its high electronegativity leads to a strong electron-withdrawing inductive effect (-I), while its lone pairs can participate in resonance, leading to a weaker electron-donating mesomeric effect (+M). In halogens, the inductive effect typically dominates. The difluoromethyl group (-CHF2) at the 4-position is also strongly electron-withdrawing due to the high electronegativity of the two fluorine atoms. nih.govresearchgate.net This group primarily acts through a powerful inductive effect (-I).

The combined electron-withdrawing nature of these substituents is anticipated to perturb the electron density distribution within the thiophene ring, leading to variations in bond lengths. For instance, the C-C bonds adjacent to the substituted carbons may exhibit altered lengths due to changes in their double-bond character. Steric hindrance between the substituents and adjacent atoms can also lead to distortions from a perfectly planar geometry. youtube.comrsc.org

Table 1: Predicted Qualitative Changes in Geometric Parameters of this compound Relative to Unsubstituted Thiophene

This table is based on theoretical expectations derived from the known effects of the substituents.

| Parameter | Expected Change | Justification |

|---|---|---|

| C2-Br Bond Length | Standard for bromo-aromatic compounds | Reflects a typical covalent bond between sp² carbon and bromine. |

| C4-C(CHF₂) Bond Length | Standard for C-C single bonds | Typical bond length between two sp² and sp³ hybridized carbons. |

| C-F Bond Lengths | Consistent with fluoroalkanes | Strong, short bonds due to fluorine's high electronegativity. |

| Thiophene Ring Bond Angles | Slight distortion from ideal angles | Steric repulsion from the bulky bromine and difluoromethyl groups may cause minor deviations in the internal ring angles. |

| Ring Planarity | Largely planar | The aromatic nature of the thiophene ring is expected to maintain overall planarity, though minor puckering is possible. |

Non-Covalent Interactions

Beyond the covalent bonding framework, the specific substituents on this compound introduce the potential for significant non-covalent interactions, which are crucial in determining the compound's solid-state packing, solubility, and interactions with biological targets. rsc.org

Halogen Bonding: The bromine atom, due to the phenomenon known as a "σ-hole," can act as a halogen bond donor. nih.govrsc.org This is an electrophilic region on the outermost portion of the halogen atom, opposite the C-Br bond, which can engage in attractive interactions with nucleophiles like lone pairs on oxygen or nitrogen atoms. nih.gov

Hydrogen Bonding: The difluoromethyl group is recognized as a "lipophilic hydrogen bond donor." alfa-chemistry.comacs.org The electron-withdrawing fluorine atoms render the hydrogen atom on the same carbon sufficiently acidic to form hydrogen bonds with suitable acceptors. This is a unique property that can significantly influence the molecule's interactions. ontosight.ai

Chalcogen Bonding: The sulfur atom in the thiophene ring itself can participate in chalcogen bonding, acting as a Lewis acid at its σ-hole or a Lewis base via its lone pairs. rsc.orgnih.gov

These non-covalent interactions can occur both intramolecularly, influencing the molecule's conformation, and intermolecularly, governing how the molecules arrange themselves in a condensed phase.

Table 2: Potential Non-Covalent Interactions in this compound

This table outlines the likely non-covalent interactions based on the compound's structure.

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| Halogen Bond | Bromine atom (at C2) | Electron-rich atoms (e.g., O, N, S) on neighboring molecules | Influences crystal packing and molecular recognition. rsc.org |

| Hydrogen Bond | Hydrogen of the -CHF₂ group (at C4) | Electron-rich atoms (e.g., O, N, F, Br) on neighboring molecules | Key for self-assembly and interaction with biological systems. acs.org |

| Chalcogen Bond | Sulfur atom of the thiophene ring | Electron-rich or electron-poor sites on other molecules | Contributes to the supramolecular architecture. rsc.org |

| π-π Stacking | Thiophene ring | Thiophene ring of an adjacent molecule | Common in aromatic systems, contributing to crystal stability. rsc.org |

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield | Key Challenges |

|---|---|---|---|

| β-Arylation | Pd catalyst, aryl iodide, hexane, RT | 52% | Competitive homocoupling |

| Halogenation/Fluorination | Br₂ (for bromination), ClCF₂H/K₂CO₃ (fluorination) | ~60% | Side reactions at high temps |

Q. Optimization Tips :

- Use automated column chromatography for purification to minimize product loss .

- Control reaction temperature to prevent decomposition of the difluoromethyl group .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹⁹F NMR : Essential for confirming the presence of the difluoromethyl group (δ ~-98 ppm in ¹⁹F NMR) and bromine substitution patterns. Splitting patterns in ¹H NMR indicate regioselectivity .

- GC-MS/HPLC : Quantify purity and detect byproducts (e.g., dehalogenated thiophenes). Use hexane-based eluents for HPLC to resolve hydrophobic intermediates .

- X-ray Crystallography : Resolves crystal packing effects, particularly for studying steric hindrance from the difluoromethyl group .

Advanced: How does the difluoromethyl group influence electronic properties and reactivity in cross-coupling reactions?

Answer:

The difluoromethyl group (−CF₂H) exerts strong electron-withdrawing effects:

- Reduced Electron Density : Lowers the HOMO energy of the thiophene ring, slowing oxidative addition in Pd-catalyzed reactions. This necessitates higher catalyst loading or stronger bases (e.g., KOtBu) .

- Steric Effects : The CF₂ group introduces steric bulk, favoring para-substitution in aryl coupling partners .

- Stability Trade-offs : While enhancing thermal stability, the group increases susceptibility to nucleophilic attack at the thiophene sulfur .

Q. Mitigation Strategies :

- Use electron-deficient ligands (e.g., SPhos) to accelerate Pd insertion .

- Protect the thiophene sulfur with methyl groups if nucleophilic degradation is observed .

Advanced: Why do polymerization attempts with this compound derivatives fail, and how can this be addressed?

Answer:

Challenges :

Q. Solutions :

- Electropolymerization : Bypass traditional catalytic cycles by using electrochemical methods to initiate chain growth .

- Structural Redesign : Position the CF₂ group further from the thiophene core (e.g., via alkoxy spacers) to reduce electron withdrawal .

Advanced: What role does this compound play in semiconductor materials?

Answer:

- Charge Transport : Thiophene derivatives are used in organic field-effect transistors (OFETs) due to their planar π-conjugated systems. The CF₂ group enhances air stability by reducing HOMO levels .

- Bandgap Engineering : Difluoromethyl substitution lowers the LUMO energy, enabling n-type semiconductor behavior in polymer blends .

Application Example :

PBTTT (poly(2,5-bis(3-alkylthiophen-2-yl)thiophene)) derivatives with CF₂ groups show improved charge mobility (up to 0.1 cm²/V·s) in thin-film transistors .

Advanced: How does the thiophene core with difluoromethyl substituents affect toxicity in pharmaceutical applications?

Answer:

- Metabolic Stability : Fluorination reduces metabolic degradation by cytochrome P450 enzymes, prolonging half-life .

- Toxicity Risks : Thiophene rings can form reactive metabolites (e.g., thiophene-S-oxides) that covalently bind proteins, leading to hepatotoxicity. The CF₂ group may mitigate this by stabilizing the ring against oxidation .

Q. Design Considerations :

- Screen for glutathione adduct formation to assess reactive metabolite risk .

- Use deuterated thiophene analogs to further slow oxidation .

Advanced: How should researchers resolve contradictions in reported reaction yields for this compound?

Answer:

Common Discrepancies :

Q. Resolution Protocol :

Reproduce Conditions : Strictly control anhydrous solvents and inert atmospheres.

Byproduct Analysis : Use GC-MS to identify competing pathways (e.g., homocoupling vs. cross-coupling) .

Catalyst Screening : Test alternative Pd sources (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., XPhos vs. SPhos) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.